![molecular formula C7H7ClOS B13620885 1-(5-Chlorothiophen-2-yl)prop-2-en-1-ol](/img/structure/B13620885.png)
1-(5-Chlorothiophen-2-yl)prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chlorothiophen-2-yl)prop-2-en-1-ol is an organic compound with the molecular formula C(_7)H(_7)ClOS. It features a thiophene ring substituted with a chlorine atom and a prop-2-en-1-ol group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(5-Chlorothiophen-2-yl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 5-chlorothiophene-2-carbaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Industrial Production Methods
Large-scale production would likely involve optimizing reaction conditions to maximize yield and minimize by-products, followed by purification techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Chlorothiophen-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the prop-2-en-1-ol group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 1-(5-Chlorothiophen-2-yl)prop-2-en-1-al or 1-(5-Chlorothiophen-2-yl)prop-2-enoic acid.
Reduction: 1-(5-Chlorothiophen-2-yl)propan-1-ol.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(5-Chlorothiophen-2-yl)prop-2-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biology and Medicine: Research is ongoing to explore its potential as a bioactive compound, although specific applications are still under investigation.
Industry: It can be used in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(5-Chlorothiophen-2-yl)prop-2-en-1-ol depends on its specific application. In materials science, its nonlinear optical properties are attributed to the electronic interactions within the molecule. In biological systems, the compound may interact with specific molecular targets, although detailed pathways are not yet fully understood .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Chlorothiophen-2-yl)ethan-1-ol: Similar structure but with an ethan-1-ol group instead of prop-2-en-1-ol.
1-(5-Chlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one: Contains a methoxyphenyl group, used in nonlinear optical materials.
Uniqueness
1-(5-Chlorothiophen-2-yl)prop-2-en-1-ol is unique due to its combination of a thiophene ring with a prop-2-en-1-ol group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and the development of advanced materials .
Eigenschaften
Molekularformel |
C7H7ClOS |
---|---|
Molekulargewicht |
174.65 g/mol |
IUPAC-Name |
1-(5-chlorothiophen-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C7H7ClOS/c1-2-5(9)6-3-4-7(8)10-6/h2-5,9H,1H2 |
InChI-Schlüssel |
ARIZFQKTAZQORR-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(C1=CC=C(S1)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.